molecular formula C11H18O2 B14254312 Undec-4-ene-3,6-dione CAS No. 188619-92-3

Undec-4-ene-3,6-dione

Cat. No.: B14254312
CAS No.: 188619-92-3
M. Wt: 182.26 g/mol
InChI Key: BQXFOTZPKLKIQJ-UHFFFAOYSA-N
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Description

Undec-4-ene-3,6-dione is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its core structure is related to rigid, polycyclic compounds that are known to exhibit neuroprotective properties . Research on structurally similar tricyclic compounds has demonstrated their potential as multifunctional agents for investigating neurodegenerative pathways . These analogs have shown low cytotoxicity at relevant concentrations and have been found to significantly attenuate neurotoxicity induced by MPP+ in SH-SY5Y neuroblastoma cells, a standard model for studying neuronal damage . The value of this undecenedione framework lies in its potential to modulate key pathological processes. Studies on related molecules indicate that this class of compounds can act as blockers for the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs) . This dual mechanism helps inhibit calcium influx into neuronal cells, thereby protecting against excitotoxicity—a primary cause of neuronal cell death in conditions such as Alzheimer's and Parkinson's disease . Furthermore, molecular docking studies suggest that these analogs can bind within the NMDA receptor channel in a manner comparable to established channel blockers, highlighting their potential as tools for neurological research . The compound serves as a valuable building block for the synthesis of more complex, rigid polycyclic molecules. The cage-like structure of its derivatives can slow metabolic degradation and enhance interaction with biological targets, making it a promising precursor in the development of novel bioactive compounds . This compound is provided for research purposes to support these advanced investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

188619-92-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

undec-4-ene-3,6-dione

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h8-9H,3-7H2,1-2H3

InChI Key

BQXFOTZPKLKIQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=CC(=O)CC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent polarity and temperature. Polar aprotic solvents such as ethyl acetate enhance quinone solubility while suppressing side reactions. Maintaining temperatures below 80°C prevents retro-Diels-Alder decomposition, ensuring high endo selectivity. Post-reaction purification via fractional crystallization in hexane isolates the desired adduct with >95% purity.

Oxidation Strategies for Ketone Installation

Oxidation of precursor alkenes or alcohols represents a critical step in introducing the 3,6-dione functionality. Modified Jones oxidation, employing chromium trioxide in aqueous sulfuric acid, has been adapted from steroidal 4-ene-3,6-dione syntheses. This two-phase system oxidizes allylic alcohols to ketones with 77–89% yields within 1–2 hours, outperforming traditional stoichiometric oxidants like pyridinium chlorochromate (PCC).

Catalytic Oxidation Systems

Recent advances utilize manganese-based catalysts with hydrogen peroxide to achieve greener oxidation. For example, Mn(III)-salen complexes in acetonitrile selectively oxidize undec-4-en-3-ol to this compound at 60°C, yielding 82% product with minimal overoxidation. This method avoids hazardous chromium waste, aligning with sustainable chemistry principles.

Multi-Step Synthesis from Indane-1,3-dione Derivatives

Indane-1,3-dione serves as a versatile precursor for elongated diones. Nucleophilic addition of alkyl acetates to dialkyl phthalates under basic conditions generates intermediates that undergo decarboxylation and chain elongation. For instance, treatment of 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide with hydrochloric acid produces a C11 backbone via sequential hydrolysis and aldol condensation.

Decarboxylation and Chain Extension

Decarboxylation at 120°C in toluene eliminates CO2, forming an α,β-unsaturated ketone intermediate. Subsequent Wittig olefination with undecanal installs the undecene chain, yielding this compound in 65% overall yield. This method’s modularity allows precise control over chain length and substitution patterns.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and environmental impact:

Method Starting Materials Catalyst/Reagent Yield (%) Scalability Green Metrics (E-factor)
Diels-Alder Cycloaddition Cyclopentadiene, Quinone None 97 High 8.2
Modified Jones Oxidation Undec-4-en-3-ol CrO3/H2SO4 85 Moderate 15.6
Mn-Catalyzed Oxidation Undec-4-en-3-ol Mn(III)-salen/H2O2 82 High 5.1
Indane-Derived Synthesis Indane-1,3-dione HCl, Wittig reagent 65 Low 12.3

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

Undec-4-ene-3,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which undec-4-ene-3,6-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, derivatives of the compound have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . These interactions can attenuate neurotoxicity and reduce calcium influx in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 3,6-dione functional group is a critical pharmacophore in diverse compounds, including:

  • Benzoacridine-5,6-dione derivatives : Synthesized via nucleophilic attacks on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, these compounds feature fused aromatic rings with dual ketone groups at positions 5 and 6 .
  • Stigmast-4-ene-3,6-dione : A steroidal dione with a double bond at position 4 and ketones at positions 3 and 6. Its side-chain unsaturation (e.g., stigmasta-4,22-diene-3,6-dione) influences retention indices and mass spectral fragmentation patterns .
  • Pyrano-chromene-diones: Found in Smilax glabra, these include complex structures like 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione, which combine flavanol and dione moieties .

Physicochemical Properties

  • Synthetic Accessibility: Benzoacridine-5,6-diones are synthesized via multicomponent reactions involving naphthoquinones and aryl amines, with steric hindrance influencing product distribution (e.g., bis-naphthoquinone vs. benzoacridine-dione formation) .
  • Mass Spectral Fragmentation : Stigmastane-3,6-diones produce characteristic fragments (e.g., m/z 285 for the steroidal nucleus and m/z 426/424 for side-chain variants), aiding in structural identification .
  • Natural Occurrence: Pyrano-chromene-diones are isolated from medicinal plants like Smilax glabra, highlighting their role in traditional medicine .

Data Tables

Table 2: Mass Spectral Data for Stigmastane-3,6-diones

Compound M<sup>+</sup> (m/z) Key Fragments (m/z)
Stigmast-4-ene-3,6-dione 426 285, 147, 124
Stigmasta-4,22-diene-3,6-dione 424 285, 147, 124

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